![molecular formula C10H11NO4S B6600333 methyl 2-{[(3-nitrophenyl)methyl]sulfanyl}acetate CAS No. 1909337-53-6](/img/structure/B6600333.png)
methyl 2-{[(3-nitrophenyl)methyl]sulfanyl}acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-{[(3-nitrophenyl)methyl]sulfanyl}acetate, also known as MNPMS, is a chemical compound composed of a methyl group, a nitrophenyl group, a sulfanyl group, and an acetate group. It is a white, crystalline solid with a melting point of 140°C and a boiling point of 241°C. It is insoluble in water and slightly soluble in ethanol. MNPMS has a variety of applications in the scientific research field, including its use as a reagent, as a catalyst, and as a substrate.
科学研究应用
Methyl 2-{[(3-nitrophenyl)methyl]sulfanyl}acetate has a variety of applications in scientific research. It has been used as a reagent in the synthesis of various organic compounds, as a catalyst for the synthesis of polymers, and as a substrate for the synthesis of drugs and other compounds. Additionally, methyl 2-{[(3-nitrophenyl)methyl]sulfanyl}acetate has been used in the study of the mechanism of action of enzymes, as a probe to study protein-protein interactions, and as a substrate for the study of biochemical and physiological processes.
作用机制
Methyl 2-{[(3-nitrophenyl)methyl]sulfanyl}acetate acts as a substrate for enzymes, allowing them to catalyze reactions. The nitrophenyl group of methyl 2-{[(3-nitrophenyl)methyl]sulfanyl}acetate is the active site of the enzyme, which binds to the enzyme and allows it to catalyze the reaction. The sulfanyl group of methyl 2-{[(3-nitrophenyl)methyl]sulfanyl}acetate also binds to the enzyme, allowing it to catalyze the reaction. The acetate group of methyl 2-{[(3-nitrophenyl)methyl]sulfanyl}acetate is not involved in the catalytic process, but it is important for the stability of the reaction.
Biochemical and Physiological Effects
methyl 2-{[(3-nitrophenyl)methyl]sulfanyl}acetate has been studied for its biochemical and physiological effects. It has been found to be an inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of this enzyme can lead to increased levels of acetylcholine, which can lead to increased alertness and improved cognitive function. Additionally, methyl 2-{[(3-nitrophenyl)methyl]sulfanyl}acetate has been found to have anti-inflammatory and antifungal properties.
实验室实验的优点和局限性
Methyl 2-{[(3-nitrophenyl)methyl]sulfanyl}acetate has several advantages for lab experiments. It is a relatively inexpensive and readily available compound, and it is relatively stable at room temperature. Additionally, it can be synthesized in a two-step process, making it easy to prepare in the laboratory. However, methyl 2-{[(3-nitrophenyl)methyl]sulfanyl}acetate is insoluble in water, which can make it difficult to use in aqueous solutions. Additionally, it is sensitive to light and air, which can limit its use in certain experiments.
未来方向
Future research on methyl 2-{[(3-nitrophenyl)methyl]sulfanyl}acetate could focus on its use as a catalyst for the synthesis of other compounds, its use as a probe to study protein-protein interactions, and its use as a substrate for the study of biochemical and physiological processes. Additionally, further research could be done on its mechanism of action and its biochemical and physiological effects. Additionally, further research could be done to explore the potential applications of methyl 2-{[(3-nitrophenyl)methyl]sulfanyl}acetate in drug synthesis and other areas.
合成方法
Methyl 2-{[(3-nitrophenyl)methyl]sulfanyl}acetate can be synthesized by a two-step process. The first step involves the reaction of 3-nitrophenyl methyl sulfide with acetic anhydride, which yields methyl 2-{[(3-nitrophenyl)methyl]sulfanyl}acetate. The second step involves the reaction of methyl 2-{[(3-nitrophenyl)methyl]sulfanyl}acetate with aqueous sodium hydroxide, which yields the sodium salt of methyl 2-{[(3-nitrophenyl)methyl]sulfanyl}acetate.
属性
IUPAC Name |
methyl 2-[(3-nitrophenyl)methylsulfanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4S/c1-15-10(12)7-16-6-8-3-2-4-9(5-8)11(13)14/h2-5H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDJZUVLJWVUDNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSCC1=CC(=CC=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-{[(3-nitrophenyl)methyl]sulfanyl}acetate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-bromo-1H,3H,4H-pyrano[4,3-c]pyridin-4-one](/img/structure/B6600252.png)
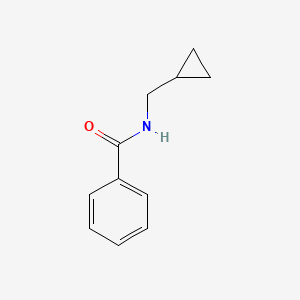
![N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]prop-2-enamide](/img/structure/B6600261.png)
![5-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolane-2-yl)phenyl]-1H-tetrazole](/img/structure/B6600273.png)

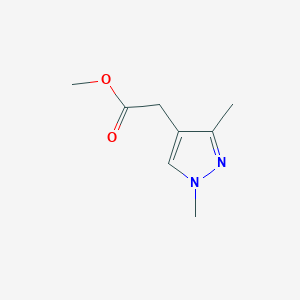
methyl-lambda6-sulfanone](/img/structure/B6600304.png)
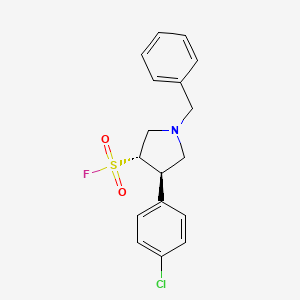
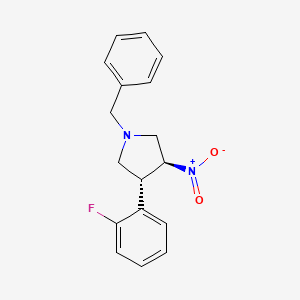
![3-[2-(pyridin-2-yl)hydrazin-1-ylidene]azepan-2-one](/img/structure/B6600330.png)
![rac-tert-butyl N-[(3R,4S)-1-benzyl-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]carbamate, trans](/img/structure/B6600341.png)
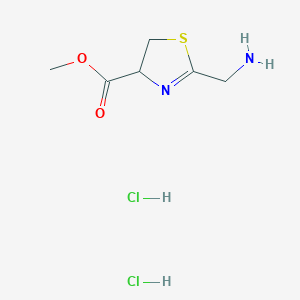
![[(2R)-1-bromopropan-2-yl]benzene](/img/structure/B6600356.png)
![(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid](/img/structure/B6600359.png)